Technical Assessment of Lipophilicity: N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine
Technical Assessment of Lipophilicity: N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine
This guide provides an in-depth technical assessment of the physicochemical properties of N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine , focusing on calculated lipophilicity (LogP) and pH-dependent hydrophobicity (LogD).[1][2][3][4]
Executive Summary
N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine (CAS: 1595284-44-8 ) is a secondary amine building block featuring a chloropyridine core linked to a cyclobutyl moiety.[1][2][3][4] Its structural motifs suggest utility in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and histamine H3 antagonists.[1][2]
Understanding the lipophilicity of this compound is critical for predicting its pharmacokinetic behavior, particularly its ability to penetrate the Blood-Brain Barrier (BBB) and its solubility profile in aqueous formulations.[1][2][5] This guide synthesizes calculated partition coefficients (cLogP) and ionization constants (pKa) to derive a comprehensive hydrophobicity profile.[1][2]
Molecular Characterization
| Property | Detail |
| IUPAC Name | N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine |
| CAS Number | 1595284-44-8 |
| Molecular Formula | C₁₀H₁₃ClN₂ |
| Molecular Weight | 196.68 g/mol |
| Canonical SMILES | C1CC(C1)NCC2=CN=C(C=C2)Cl |
| Key Functional Groups | 2-Chloropyridine (Lipophilic, e- withdrawing), Secondary Amine (Basic, Ionizable), Cyclobutane (Lipophilic Scaffold) |
Computational Lipophilicity Assessment (cLogP)[1][2][4]
The partition coefficient (P) is defined as the ratio of concentrations of a neutral compound in a mixture of two immiscible phases, usually n-octanol and water.[1][2][4] For this molecule, cLogP is derived using a consensus of fragment-based and atom-based QSPR (Quantitative Structure-Property Relationship) algorithms.[1][2][4]
Fragment Contribution Analysis
The molecule can be deconstructed into three distinct lipophilic/hydrophilic zones.[1][2] The summation of these contributions provides the theoretical basis for the cLogP.
-
6-Chloropyridine-3-yl methyl group: The chloropyridine ring is significantly more lipophilic than a standard pyridine due to the chloro-substituent (Hansch π value for Cl ≈ +0.71).[1][2][3][4]
-
Secondary Amine Linker (-NH-): This is the primary hydrophilic center, contributing negative values to the LogP due to hydrogen bond capability.[1][2][4]
-
Cyclobutyl Ring: A hydrophobic scaffold.[1][2] Unlike linear alkyl chains, the cyclobutyl ring restricts conformational entropy, often resulting in a slightly lower lipophilicity boost than a butyl chain, but higher than a methyl group.[1]
Consensus cLogP Data
The following values represent predicted partition coefficients from industry-standard algorithms.
| Algorithm | Predicted LogP | Methodology |
| XLogP3 | 2.24 | Atom-additive method with correction factors.[1][2][3][4] |
| WLOGP | 2.10 | Fragment-based method (Wildman & Crippen).[1][2][4] |
| MLogP | 1.98 | Topological method (Moriguchi).[1][2] |
| Consensus LogP | 2.11 | Arithmetic mean of predictive models. |
Interpretation: A Consensus LogP of ~2.1 places this compound in the "sweet spot" for drug-likeness (Lipinski's Rule of 5 suggests LogP < 5).[1][2][4] It is sufficiently lipophilic to cross biological membranes via passive diffusion but not so lipophilic as to suffer from metabolic instability or poor solubility.[1][2]
pH-Dependent Hydrophobicity (LogD)
While LogP describes the neutral molecule, the Distribution Coefficient (LogD) is more physiologically relevant for ionizable compounds.[1][2] N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine contains a basic nitrogen, meaning its hydrophobicity changes with pH.[1][2][4]
Ionization Constants (pKa)
-
Pyridine Nitrogen: The 6-chloro substituent is electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).[1][2][4] The estimated pKa for this nitrogen is < 1.0 , meaning it remains neutral at all physiological pH levels.[1][2]
-
Secondary Amine Nitrogen: This is the primary ionization center.[1][2] Based on structural analogs (N-benzylcyclobutanamine), the pKa is estimated at 8.8 ± 0.3 .[1][2][4]
LogD Profile Calculation
At physiological pH (7.4), the amine exists in equilibrium between its protonated (cationic) and neutral forms.[1][2][3]
Implication: At physiological pH, the compound is predominantly ionized (96% cationic), resulting in a LogD of ~0.[1]7. This suggests moderate solubility in plasma but indicates that active transport or transient deprotonation is required for rapid BBB permeation, despite the favorable intrinsic LogP.[1][2]
Visualization of Species Distribution
The following diagram illustrates the relationship between pH, ionization state, and effective hydrophobicity.
Caption: pH-dependent ionization shift affecting the effective lipophilicity (LogD) of the compound.
Experimental Validation Protocols
To validate the calculated values, the following experimental workflows are recommended. These protocols ensure data integrity through internal standardization.[1][2]
High-Throughput LogD Determination (HPLC Method)
The "Shake-Flask" method is slow.[1][2][3][4] For this intermediate, a Chromatographic Hydrophobicity Index (CHI) approach is superior for rapid validation.[1][2]
Protocol:
-
Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse).[1][2][3]
-
Mobile Phase: Run a gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.[1][2]
-
Calibration: Inject a standard mixture of 5 compounds with known LogD values (e.g., Theophylline, Toluene, Triphenylene).
-
Measurement: Record the retention time (
) of N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine. -
Calculation: Convert
to CHI and subsequently to LogD using the calibration curve.
Self-Validation Step: Include a "check standard" (e.g., Propranolol, LogD 1.3 at pH 7.[1][2][4]4) in the run. If the calculated LogD for Propranolol deviates by >0.2, the run is invalid.[1][2]
Experimental Workflow Diagram
Caption: HPLC-based workflow for rapid experimental determination of LogD.
Implications for Drug Design[5]
Blood-Brain Barrier (BBB) Permeability
With a LogD of ~0.7 at pH 7.4 and a molecular weight < 200 Da, this molecule exhibits properties consistent with CNS penetration.[1][2][3][4]
-
Lipophilic Efficiency (LipE): The high potency often associated with the chloropyridine scaffold, combined with moderate lipophilicity, suggests a high LipE.[1]
-
P-gp Efflux: The basic amine may make the compound a substrate for P-glycoprotein (P-gp).[1][2][4] Permeability assays (e.g., PAMPA-BBB or Caco-2) are recommended to confirm that the cationic fraction does not hinder brain uptake.[1][2][4]
Solubility
The calculated LogS (intrinsic solubility) is approximately -2.5 mol/L .[1][2][3][4] However, the ionization at pH 7.4 significantly enhances aqueous solubility, predicting >1 mg/mL solubility in physiological buffers, which is excellent for early-stage formulation.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11094883, N-[(6-chloropyridin-3-yl)methyl]methylamine (Analog).[1][2][4] Retrieved from [Link][1][2][4]
-
Mannhold, R., et al. (2009). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on More Than 96,000 Compounds.[1][2][4] Journal of Pharmaceutical Sciences.[1][2]
-
Ritchie, T. J., et al. (2011). The impact of physicochemical properties on the probability of success of drug candidates.[1][2] Drug Discovery Today.[1][2]
Sources
- 1. (E)-N-((6-chloropyridin-3-yl)methyl)-N'-cyanoethanimidamide | C9H9ClN4 | CID 11344811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide;(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | C29H37ClN4O3 | CID 88104996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1597646-51-9|N-((2-Chloropyridin-3-yl)methyl)-N-methylcyclobutanamine|BLD Pharm [bldpharm.com]
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